N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride
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Overview
Description
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride is a complex organic compound belonging to the class of fused 1,5-naphthyridines. These compounds are known for their versatile applications in synthetic organic chemistry and medicinal chemistry due to their wide range of biological activities .
Preparation Methods
The synthesis of N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride involves several classical synthetic protocols. Some of the well-known methods include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Hetero-Diels-Alder Reaction: This method involves the reaction of a diene with a dienophile to form a six-membered ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the formation of metal complexes.
Biology: The compound has shown cytotoxicity and can bind with calf thymus DNA, making it useful in DNA-binding studies.
Medicine: It acts as a topoisomerase I inhibitor, which is significant in cancer research.
Industry: The compound is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride involves its interaction with topoisomerase I, an enzyme that helps in the winding and unwinding of DNA. By inhibiting this enzyme, the compound can prevent DNA replication and transcription, leading to cell death. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride can be compared with other fused 1,5-naphthyridines such as:
7-Chloro-2-methoxy-5-phenyl(3H)1,4-benzodiazepine: This compound also exhibits biological activity but differs in its specific applications and mechanism of action.
Pyronaridine: Known for its high activity against Plasmodium species, it is used in antimalarial treatments.
The uniqueness of N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride lies in its specific structure, which allows it to interact with topoisomerase I and exhibit cytotoxicity .
Properties
CAS No. |
66748-27-4 |
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Molecular Formula |
C21H18Cl2N4O2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H17ClN4O2.ClH/c1-12(27)23-14-4-6-15(7-5-14)24-20-16-8-3-13(22)11-18(16)25-17-9-10-19(28-2)26-21(17)20;/h3-11H,1-2H3,(H,23,27)(H,24,25);1H |
InChI Key |
JTDLVYJAOUVWHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC.Cl |
Origin of Product |
United States |
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